N-(2-Acetyl-6-(chloromethyl)pyridin-4-yl)acetamide
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Overview
Description
N-(2-Acetyl-6-(chloromethyl)pyridin-4-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group, a chloromethyl group, and an acetamide group attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-6-(chloromethyl)pyridin-4-yl)acetamide typically involves the chloromethylation of a pyridine derivative followed by acetylation. One common method involves the reaction of 2-acetylpyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-6-(chloromethyl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols or amines.
Scientific Research Applications
N-(2-Acetyl-6-(chloromethyl)pyridin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of advanced materials such as polymers and nanomaterials.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2-Acetyl-6-(chloromethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The acetyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Acetyl-6-(bromomethyl)pyridin-4-yl)acetamide
- N-(2-Acetyl-6-(hydroxymethyl)pyridin-4-yl)acetamide
- N-(2-Acetyl-6-(methyl)pyridin-4-yl)acetamide
Uniqueness
N-(2-Acetyl-6-(chloromethyl)pyridin-4-yl)acetamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows for the formation of a wide range of derivatives through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-[2-acetyl-6-(chloromethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(14)10-4-8(12-7(2)15)3-9(5-11)13-10/h3-4H,5H2,1-2H3,(H,12,13,15) |
InChI Key |
GNVJMZFALWSCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCl)NC(=O)C |
Origin of Product |
United States |
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